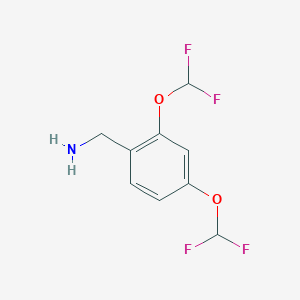
(2,4-Bis(difluoromethoxy)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(difluoromethoxy)phenyl)methanamine is a chemical compound with the molecular formula C9H10ClF4NO2 and a molecular weight of 275.63 g/mol . It is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (2,4-Bis(difluoromethoxy)phenyl)methanamine typically involves multiple steps. One common method includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane is nitrated using a mixture of nitric acid and sulfuric acid.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
(2,4-Bis(difluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,4-Bis(difluoromethoxy)phenyl)methanamine has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,4-Bis(difluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the exact mechanisms and pathways.
Comparación Con Compuestos Similares
(2,4-Bis(difluoromethoxy)phenyl)methanamine can be compared with other similar compounds, such as :
(2-(Difluoromethoxy)phenyl)methanamine: This compound has a similar structure but with only one difluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)methanamine: This compound has a trifluoromethoxy group instead of difluoromethoxy groups.
(2,4-Difluorophenyl)methanamine: This compound lacks the methoxy groups but has fluorine atoms attached to the phenyl ring.
The uniqueness of this compound lies in its dual difluoromethoxy groups, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H9F4NO2 |
|---|---|
Peso molecular |
239.17 g/mol |
Nombre IUPAC |
[2,4-bis(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H9F4NO2/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9H,4,14H2 |
Clave InChI |
UDENCIYMRAJLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


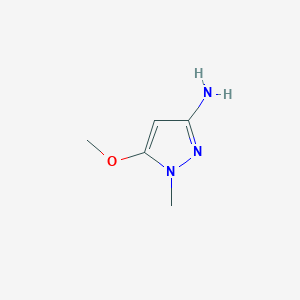
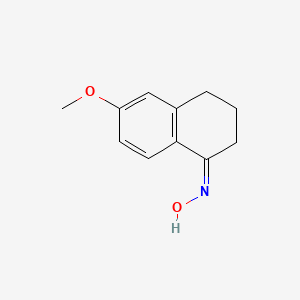
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
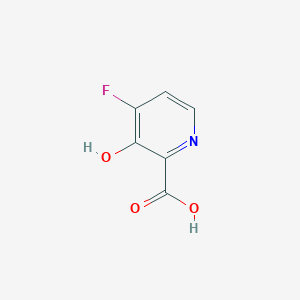
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/no-structure.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

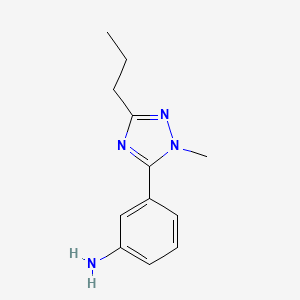
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
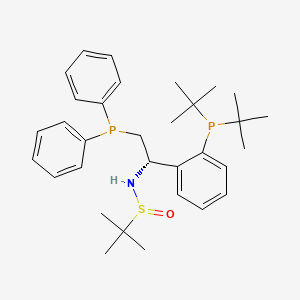
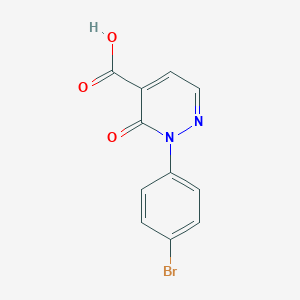
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
